molecular formula C18H18N2O4S2 B2956266 N-(4-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]sulfamoyl}phenyl)acetamide CAS No. 2097865-63-7

N-(4-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]sulfamoyl}phenyl)acetamide

Cat. No. B2956266
M. Wt: 390.47
InChI Key: NBAIOUGVMOBMDV-UHFFFAOYSA-N
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Description

The compound “N-(4-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]sulfamoyl}phenyl)acetamide” is a complex organic molecule that contains several interesting functional groups. These include a furan ring, a thiophene ring, a sulfamoyl group, and an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and thiophene rings are aromatic and would contribute to the overall stability of the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The furan and thiophene rings could undergo electrophilic aromatic substitution. The sulfamoyl and acetamide groups could also participate in various reactions .

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Regiocontrolled Synthesis of γ-Hydroxybutenolides: Research demonstrates the utility of photooxygenation in the regiocontrolled synthesis of γ-hydroxybutenolides from 2-thiophenyl-substituted furans. This process emphasizes the transformation of the thiophenyl moiety into valuable derivatives under specific conditions (Kotzabasaki, Vassilikogiannakis, & Stratakis, 2016).
  • Evaluation of Electronic and Biological Interactions: A study explores the electronic behavior, wave function, and biological properties of N-[4-(Ethylsulfamoyl)phenyl]acetamide, providing insights into its reactivity in various solvents and potential applications in drug design through molecular docking analysis (Bharathy et al., 2021).

Pharmacological Evaluation and Drug Design

  • Glutaminase Inhibitors: An investigation into bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs, including N-(4-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]sulfamoyl}phenyl)acetamide, highlights their role as potent allosteric inhibitors of kidney-type glutaminase, with implications for cancer therapy (Shukla et al., 2012).

Antimicrobial Applications

  • Antimicrobial Agent Development: The synthesis of new heterocyclic compounds incorporating the sulfamoyl moiety, including efforts to leverage the structural features of N-(4-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]sulfamoyl}phenyl)acetamide, aims at enhancing antimicrobial efficacy. This research underscores the potential of such compounds as bases for developing novel antimicrobial agents (Darwish et al., 2014).

Material Science and Corrosion Inhibition

  • Corrosion Inhibition: The effectiveness of N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline as a corrosion inhibitor for mild steel in acidic solutions provides a foundation for using similar compounds, like N-(4-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]sulfamoyl}phenyl)acetamide, in materials science for protecting metals against corrosion (Daoud et al., 2014).

Future Directions

The study of complex organic molecules like this one is a very active area of research. These compounds have the potential to be used in a variety of applications, from pharmaceuticals to materials science . Further studies could focus on synthesizing this compound and studying its properties and potential applications.

properties

IUPAC Name

N-[4-[[2-(furan-2-yl)-2-thiophen-2-ylethyl]sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S2/c1-13(21)20-14-6-8-15(9-7-14)26(22,23)19-12-16(17-4-2-10-24-17)18-5-3-11-25-18/h2-11,16,19H,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBAIOUGVMOBMDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]sulfamoyl}phenyl)acetamide

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